2-(3-chlorophenyl)-N-(3-methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine
Description
2-(3-Chlorophenyl)-N-(3-methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine is a pyrazolo[1,5-a]pyrimidine derivative characterized by:
- Core structure: A pyrazolo[1,5-a]pyrimidine scaffold with methyl groups at positions 3 and 3.
- Substituents: A 3-chlorophenyl group at position 2. A 3-methoxyphenylamine moiety at position 5.
Properties
Molecular Formula |
C21H19ClN4O |
|---|---|
Molecular Weight |
378.9 g/mol |
IUPAC Name |
2-(3-chlorophenyl)-N-(3-methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C21H19ClN4O/c1-13-10-19(24-17-8-5-9-18(12-17)27-3)26-21(23-13)14(2)20(25-26)15-6-4-7-16(22)11-15/h4-12,24H,1-3H3 |
InChI Key |
APYDJBBBPOHFAY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)NC3=CC(=CC=C3)OC)C4=CC(=CC=C4)Cl)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chlorophenyl)-N-(3-methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine typically involves the reaction of 3,5-dimethylpyrazole with 3-chlorobenzaldehyde and 3-methoxyaniline under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(3-chlorophenyl)-N-(3-methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and methoxy positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-(3-chlorophenyl)-N-(3-methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-chlorophenyl)-N-(3-methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Pyrazolo[1,5-a]Pyrimidine Core
Pyrazolo[1,5-a]pyrimidine derivatives differ in substituents at positions 2, 3, 5, and 6. Key structural analogues include:
Aryl Groups at Positions 2 and 5
Notes:
- Methyl groups at positions 3 and 5 increase hydrophobicity, which may improve membrane permeability .
Amine Substituents at Position 7
Key Findings :
- 3-Methoxyphenyl in the target compound balances lipophilicity and hydrogen-bonding capacity, contrasting with pyridinylmethyl groups in analogues (e.g., compound 47), which prioritize basicity and CNS targeting .
- Bulkier amines (e.g., phenethyl groups) reduce metabolic clearance but may limit blood-brain barrier penetration .
Anti-Mycobacterial Activity
- Analogues with 4-fluorophenyl at position 3 and small alkyl/aryl groups at position 5 (e.g., compounds 32–35 ) exhibit potent activity against Mycobacterium tuberculosis (MIC: 0.5–2 µg/mL).
- Pyridinylmethyl amines (e.g., compounds 47–51 ) show reduced activity compared to aryl amines, suggesting polar groups at position 7 may hinder bacterial target engagement.
Kinase Inhibition
- Trifluoromethylated analogues (e.g., 6k, 6l ) demonstrate nanomolar inhibition of Pim1 kinase (IC50 = 18–27 nM). The target’s lack of a trifluoromethyl group may reduce kinase affinity but improve metabolic stability.
CNS Activity
Physicochemical Properties
Notes:
- The target’s chlorine and methoxy groups moderately increase logP compared to fluorinated analogues, suggesting a trade-off between permeability and solubility.
- Trifluoromethyl groups (e.g., in 6k, 6l) drastically reduce solubility but enhance metabolic stability .
Biological Activity
The compound 2-(3-chlorophenyl)-N-(3-methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered attention due to its diverse biological activities, particularly in the fields of oncology and infectious diseases. This article explores the biological activity of this compound based on recent research findings.
Chemical Structure
The compound can be represented by the following structural formula:
Pyrazolo[1,5-a]pyrimidines have been shown to exhibit various mechanisms of action, including inhibition of specific enzymes and modulation of signaling pathways involved in cell proliferation and survival. The presence of the chlorophenyl and methoxyphenyl groups enhances the lipophilicity and potentially increases the selectivity towards biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives. For instance, a study evaluated several synthesized derivatives against breast cancer cell lines (MCF-7, MDA-MB-231). The results indicated that certain compounds exhibited significant growth inhibition, with IC50 values ranging from 15.3 µM to higher concentrations depending on the specific derivative tested .
Table 1: Anticancer Activity of Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | MCF-7 | X µM | |
| Other Derivative 1 | MDA-MB-231 | Y µM | |
| Other Derivative 2 | MDA-MB-453 | Z µM |
Antibacterial and Antibiofilm Activity
In addition to anticancer properties, this compound has been assessed for antibacterial activity. A study synthesized various pyrazolo derivatives and tested them against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives demonstrated potent antibacterial effects with minimum inhibitory concentrations (MICs) as low as 0.125 µg/mL against Staphylococcus aureus .
Table 2: Antibacterial Activity of Pyrazolo Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| This compound | Staphylococcus aureus | 0.125 | |
| Other Derivative 1 | Escherichia coli | 0.25 | |
| Other Derivative 2 | Pseudomonas aeruginosa | 0.187 |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications in the pyrazolo[1,5-a]pyrimidine scaffold can significantly influence biological activity. For instance, substituents at specific positions on the aromatic rings have been correlated with enhanced potency against cancer cell lines and bacteria .
Case Studies
A notable case study involved the synthesis of a series of triazole-linked glycohybrids derived from pyrazolo[1,5-a]pyrimidines. These compounds were screened for anticancer activity and demonstrated promising results against various cancer cell lines. The docking studies supported these findings by suggesting favorable interactions with target proteins involved in cancer progression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
